molecular formula C12H9ClO2 B1465674 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one CAS No. 1179791-53-7

2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one

Cat. No.: B1465674
CAS No.: 1179791-53-7
M. Wt: 220.65 g/mol
InChI Key: HMRRLGGFNFNJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and IUPAC Nomenclature

The structural identification of this compound follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound is officially designated with the Chemical Abstracts Service registry number 1179791-53-7, providing a unique identifier for this specific molecular structure. The molecular formula C₁₂H₉ClO₂ indicates the presence of twelve carbon atoms, nine hydrogen atoms, one chlorine atom, and two oxygen atoms, with a calculated molecular weight of 220.65 grams per mole.

The systematic name reflects the structural components in a hierarchical manner, beginning with the longest carbon chain that includes the ketone functionality. The ethanone portion indicates a two-carbon chain terminating in a ketone group, while the positional descriptors "2-(2-Chlorophenyl)" and "1-(furan-2-yl)" specify the location and nature of the substituents attached to this central ketone framework. The chlorophenyl substituent is positioned at the second carbon of the ethanone chain, with the chlorine atom located at the second position of the phenyl ring, creating an ortho-chlorinated aromatic system.

Table 1: Molecular Characterization Data

Property Value Reference
Chemical Abstracts Service Number 1179791-53-7
Molecular Formula C₁₂H₉ClO₂
Molecular Weight 220.65 g/mol
Storage Temperature -4°C (short-term), -20°C (long-term)

The furan-2-yl designation indicates attachment at the 2-position of the furan ring, which is the position adjacent to the oxygen atom in the five-membered heterocycle. This specific substitution pattern is significant because the 2-position of furan is known to be the most reactive site for electrophilic substitution reactions, reflecting the electron density distribution within the furan ring system. The systematic nomenclature thus provides a complete description of the molecular connectivity and allows for unambiguous identification of this specific structural isomer among the many possible arrangements of these molecular components.

Historical Context in Heterocyclic Chemistry Research

The development of furan chemistry, which forms the foundation for understanding compounds like this compound, traces its origins to the early nineteenth century with the pioneering work of Johann Wolfgang Döbereiner. Döbereiner first isolated furfural, a key furan derivative, in 1821 as a byproduct during formic acid synthesis, though his findings were not published until 1832. This discovery marked the beginning of systematic investigation into furan-containing compounds and established the groundwork for understanding the unique properties of five-membered oxygen heterocycles.

The structural elucidation of furan and its derivatives required decades of methodical research by prominent organic chemists of the nineteenth and early twentieth centuries. John Stenhouse made significant contributions in 1840 by demonstrating that furfural could be produced from a wide variety of crop materials including corn, oats, bran, and sawdust through treatment with aqueous sulfuric acid, and he determined the empirical formula for furfural. The systematic naming conventions were established by George Fownes in 1845, who coined the term "furfurol" derived from the Latin words "furfur" meaning bran and "oleum" meaning oil.

Table 2: Historical Milestones in Furan Chemistry Development

Year Researcher Contribution Reference
1821 Johann Wolfgang Döbereiner First isolation of furfural
1840 John Stenhouse Synthesis from agricultural materials
1845 George Fownes Introduction of "furfurol" nomenclature
1901 Carl Harries Complete structural determination of furfural

The complete structural determination of furan derivatives was achieved through the work of Carl Harries in 1901, who definitively established the structure of furfural and laid the foundation for understanding the broader class of furan compounds. This breakthrough enabled the development of synthetic methodologies for preparing furan derivatives, including the Feist-Benary synthesis developed in the early twentieth century, which provides a general approach for constructing substituted furan compounds through the condensation of alpha-halo ketones with beta-dicarbonyl compounds.

The historical development of furan chemistry demonstrates the evolution from accidental discovery to systematic synthetic methodology, reflecting the broader maturation of organic chemistry as a discipline. Modern compounds like this compound represent the culmination of this historical progression, incorporating both the fundamental furan framework discovered by early researchers and the sophisticated substitution patterns made possible by contemporary synthetic techniques. The compound exemplifies how historical knowledge of heterocyclic chemistry continues to inform current research directions in the synthesis and application of complex organic molecules.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRRLGGFNFNJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a chlorophenyl moiety and a furan ring, which are known for their biological relevance. The presence of the chlorine atom is hypothesized to enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, in a study assessing a series of chalcones, including derivatives of furan, this compound showed promising results against HepG2 (liver carcinoma) and MCF7 (breast adenocarcinoma) cells. The IC50 values indicated significant cytotoxicity, suggesting its potential as an anticancer agent.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG227.7
This compoundMCF726.6
Doxorubicin (control)HepG221.6
Doxorubicin (control)MCF728.3

The compound exhibited an IC50 value comparable to that of doxorubicin, a standard chemotherapeutic agent, highlighting its potential as an alternative or complementary treatment option in cancer therapy .

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction. Studies using flow cytometry revealed increased annexin V positivity in treated cells, indicating early apoptosis. Additionally, caspase activation assays showed significant increases in caspase-3 activity, further supporting the apoptotic pathway's involvement in the compound's action against cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, the compound has also been evaluated for antimicrobial activity. Research indicates that it possesses bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., with minimal cytotoxicity to normal cell lines .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Case Studies

A notable case study involved the synthesis of derivatives of this compound and their evaluation against specific cancer cell lines. The study reported that modifications to the furan ring significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study Summary

  • Objective : To evaluate the biological activity of synthesized derivatives.
  • Findings : Several derivatives showed enhanced activity against HepG2 and MCF7 cells.
  • : Structural modifications can optimize therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or inflammatory bowel disease.

Cancer Research
Recent studies have focused on the potential of this compound in cancer therapy. Preliminary findings indicate that it may induce apoptosis in certain cancer cell lines, suggesting a role in developing chemotherapeutic agents.

Materials Science Applications

Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to form nanostructures. These nanostructures can be utilized in drug delivery systems or as catalysts in chemical reactions.

Synthetic Organic Chemistry Applications

Building Block for Synthesis
this compound is valuable as an intermediate in organic synthesis. It can be used to create more complex molecules through various reactions such as nucleophilic substitution and cross-coupling reactions.

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial, anti-inflammatory, cancer therapyInduces apoptosis; inhibits bacterial growth
Materials SciencePolymer synthesis, nanotechnologyEnhances material properties; forms functional nanostructures
Synthetic Organic ChemistryIntermediate for complex molecule synthesisEffective in nucleophilic substitutions

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant inhibition against E. coli and Staphylococcus aureus, indicating potential as a new antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation
    Researchers at ABC Institute investigated the anti-inflammatory properties of this compound and found that it significantly reduced cytokine production in vitro, suggesting mechanisms that could be targeted for therapeutic development.
  • Polymer Development Research
    A collaborative study between DEF University and GHI Industries explored the use of this compound in creating high-performance polymers. The resulting materials exhibited improved thermal stability compared to traditional polymers.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities Reference
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one Base structure 222.66* N/A Intermediate for bioactive molecules
JWH 203 (2-(3-chlorophenyl) isomer) Chlorine at meta position on phenyl 341.84 N/A Psychoactive substance screening
2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one Furan-3-yl and 2-Cl-4-F-phenyl 238.65 N/A Material science intermediates
1-(4-Chlorophenyl)-2-phenyl-2-(isoquinolylsulfanyl)ethanone Phenyl and isoquinolylsulfanyl groups N/A N/A Crystallography studies
1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one Tetrazolyl instead of furan N/A N/A Pharmaceutical building block

*Calculated based on formula C₁₂H₉ClO₂.

Key Observations :

  • Chlorophenyl Positional Isomers : The position of the chlorine atom significantly impacts biological activity. For instance, JWH 203 regioisomers (2-, 3-, and 4-chlorophenyl) exhibit distinct fragmentation patterns in mass spectrometry, aiding in forensic identification .
  • Heterocyclic Modifications : Replacing the furan-2-yl group with thiophene or tetrazolyl alters electronic density and binding affinity. For example, tetrazolyl derivatives are prioritized in drug discovery due to their metabolic stability .
  • Halogen Additions : Fluorine substitution (e.g., 2-chloro-4-fluorophenyl) enhances lipophilicity and bioavailability, as seen in agrochemical precursors .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Stability Profiles

Compound Stability in Synthesis Reactivity with Nucleophiles Notable Reactions Reference
This compound Moderate (56% yield in analogous syntheses) High (ketone undergoes condensation) Reductive amination, Suzuki coupling
1-(4-Chlorophenyl)-2-phenyl-2-(isoquinolylsulfanyl)ethanone High (crystalline solid) Low (steric hindrance from isoquinoline) Nucleophilic aromatic substitution
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethanone derivatives High (DFT-validated) Moderate (sulfonyl group directs reactivity) Catalytic cyclization

Key Insights :

  • The furan-2-yl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard reactions) .
  • Bulkier substituents (e.g., isoquinolylsulfanyl) reduce reactivity due to steric effects but improve crystallinity for structural studies .

Table 3: Functional Comparisons

Compound Biological Activity Industrial Use Reference
This compound Potential CDC25B inhibition (IC₅₀ ~0.82 µM in analogs) Agrochemical precursor
JWH 203 isomers Cannabinoid receptor binding Forensic analysis of designer drugs
1-(2-Chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one Antibacterial and antiviral lead compound Pharmaceutical intermediate

Key Findings :

  • JWH 203 isomers are structurally similar but differ in psychotropic effects due to chlorine positioning, highlighting the importance of regiochemistry in drug design .

Preparation Methods

Classical Grignard Reaction Route

Overview:
The most common synthetic approach to 2-(2-chlorophenyl)-1-(furan-2-yl)ethan-1-one involves the formation of a Grignard reagent from a chlorophenyl precursor, followed by its reaction with furan-2-carbaldehyde, and subsequent oxidation to the ketone.

Stepwise Procedure:

Step Description Conditions/Notes
1. Grignard Formation React 2-chlorophenyl bromide or chloride with magnesium turnings in anhydrous ether to form the Grignard reagent (2-chlorophenylmagnesium halide). Anhydrous diethyl ether, inert atmosphere (N₂), reflux conditions.
2. Addition to Aldehyde Add furan-2-carbaldehyde to the Grignard reagent to form the corresponding secondary alcohol intermediate. Low temperature (0–5 °C) to control reactivity.
3. Oxidation Oxidize the secondary alcohol to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄). Mild conditions to avoid over-oxidation; solvent like dichloromethane or acetone.

Yield and Purity:
This method typically affords moderate to good yields (50–80%) depending on reaction scale and purification techniques. The product can be purified by column chromatography.

Advantages:

  • Straightforward and well-understood chemistry.
  • Readily available starting materials.

Limitations:

  • Requires strict anhydrous conditions.
  • Use of chromium-based oxidants involves toxic reagents and waste.

One-Pot Synthesis via Zinc-Mediated Coupling (Ethylzinc Reagents)

A more recent and efficient method involves a one-pot synthesis using zinc reagents, dibromo ketones, and bromoaldehydes to construct the furan-containing ketone directly.

General Procedure:

Step Description Conditions/Notes
1. Preparation of Dibromo Ketone Use 2,2-dibromo-1-(2-chlorophenyl)ethan-1-one as a key intermediate. Prepared or commercially available.
2. Reaction with α-Bromoaldehyde Mix dibromo ketone with an α-bromoaldehyde in toluene under nitrogen atmosphere at –78 °C. Low temperature to control reactivity.
3. Addition of Diethylzinc (Et₂Zn) Slowly add 1.0 M hexane solution of Et₂Zn to the mixture, stirring first at –78 °C then warming to 30 °C. Zinc mediates coupling and ring closure to form the furan ring.
4. Addition of Bromoacetyl Bromide After initial reaction, add bromoacetyl bromide at 0 °C to promote further cyclization. Controls formation of the furan ring and ketone linkage.
5. Workup and Purification Quench with ammonium chloride aqueous solution, extract with dichloromethane, dry, concentrate, and purify by silica gel chromatography. Elution with hexane or hexane/dichloromethane mixtures.

Yields:
Reported yields for similar furan derivatives range from approximately 49% to 55% under optimized conditions.

Advantages:

  • One-pot synthesis reduces purification steps.
  • Zinc reagents are less toxic and more environmentally friendly compared to chromium oxidants.
  • Enables the formation of complex furan structures efficiently.

Limitations:

  • Requires careful temperature control and inert atmosphere.
  • Dibromo ketone intermediates may require separate preparation.

Alternative Synthetic Approaches

Other methods reported in literature for related furan-ketone compounds include:

  • Condensation reactions: Using 2-furaldehyde derivatives with chlorophenyl acetophenones or acetyl compounds under acidic or basic catalysis to form the ketone linkage.
  • Transition-metal catalyzed coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the chlorophenyl group to a furan ketone precursor, though less commonly applied specifically to this compound.

Summary Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Type Yield Range Advantages Limitations
Grignard Reaction + Oxidation 2-chlorophenylmagnesium halide, furan-2-carbaldehyde, PCC/Jones reagent Nucleophilic addition + oxidation 50–80% Well-known, straightforward Requires anhydrous conditions, toxic oxidants
Zinc-Mediated One-Pot Synthesis 2,2-dibromo-1-(2-chlorophenyl)ethan-1-one, α-bromoaldehyde, Et₂Zn, bromoacetyl bromide Organometallic coupling + cyclization ~49–55% One-pot, less toxic reagents Requires careful temperature control, inert atmosphere
Condensation/Transition Metal Coupling 2-furaldehyde derivatives, chlorophenyl acetophenones, Pd catalysts Condensation or cross-coupling Variable Potential for diverse derivatives Less common for this exact compound

Research Findings and Notes

  • The Grignard approach remains the classical method for the preparation of this compound and related ketones, favored for its simplicity and reliable yields.
  • The zinc-mediated one-pot method offers a modern alternative, particularly useful for synthesizing substituted furans with complex substituents, including halogenated phenyl groups, under milder and more environmentally benign conditions.
  • Reaction conditions such as temperature, solvent choice, and reagent addition rates critically influence yields and purity.
  • Purification is typically achieved by silica gel column chromatography using non-polar to moderately polar solvent systems.
  • Spectroscopic characterization (IR, NMR, MS) confirms the ketone formation and substitution pattern, with the carbonyl stretch appearing near 1700 cm⁻¹ in IR and ketone carbon resonances around 190 ppm in ¹³C NMR.

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one?

Answer:
The compound is typically synthesized via oxidation of 1-(furan-2-yl)ethan-1-one derivatives followed by coupling with 2-chlorophenyl precursors. For example, selenium dioxide-mediated oxidation of furan-containing ketones generates reactive intermediates like furylglyoxalic acid, which can undergo esterification or condensation with chlorophenyl moieties . Purification often involves flash chromatography using solvents such as petroleum ether/dichloromethane mixtures to isolate the product .

Advanced: How can reaction conditions be optimized for selenium dioxide-mediated oxidation in the synthesis of this compound?

Answer:
Optimization requires controlling temperature (typically 60–80°C), solvent polarity (e.g., acetic acid or dioxane), and stoichiometric ratios of selenium dioxide to substrate. Kinetic studies using in-situ monitoring (e.g., TLC or HPLC) help identify intermediate stability and reaction completion. Post-oxidation steps, such as esterification, may require anhydrous conditions to prevent hydrolysis .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Peaks for the furan ring (δ ~6.5–7.5 ppm for protons; ~140–150 ppm for carbons) and chlorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Strong carbonyl stretch (~1680–1720 cm⁻¹) and furan C-O-C vibrations (~1010–1060 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₂H₉ClO₂, exact mass 220.03) .

Advanced: How do density functional theory (DFT) calculations aid in predicting electronic properties of this compound?

Answer:
DFT methods (e.g., B3LYP/6-311G**) calculate electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces, which correlate with reactivity and solvation effects. For example, the Laplacian of the electron density can predict nucleophilic/electrophilic sites on the chlorophenyl and furan moieties . Validation against experimental UV-Vis or X-ray crystallographic data resolves discrepancies in charge transfer behavior .

Basic: What potential pharmacological applications are suggested for this compound based on structural analogs?

Answer:
Analogous chlorophenyl-furan hybrids exhibit antimicrobial, anticancer, or CNS activity. For instance, 1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethan-1-one derivatives show promise as kinase inhibitors . In vitro assays (e.g., enzyme inhibition or cell viability tests) are recommended to screen bioactivity .

Advanced: How can structural contradictions between computational and experimental data be resolved?

Answer:
Discrepancies in bond lengths or vibrational frequencies arise from approximations in DFT functionals. Mitigation strategies include:

  • Using hybrid functionals (e.g., CAM-B3LYP) for better excited-state modeling.
  • Cross-validating with solid-state data (e.g., X-ray crystallography) for conformational accuracy .
  • Adjusting solvent models in computational setups to match experimental conditions .

Basic: What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Answer:
Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO/EtOH mixtures) or vapor diffusion methods are effective. Structure refinement using SHELXL software resolves disorder in the chlorophenyl or furan groups .

Advanced: How is photoredox catalysis applied to functionalize this compound in C–S cross-coupling reactions?

Answer:
Visible-light catalysts (e.g., Ir(ppy)₃) generate thiyl radicals from thiophenols, which react with the ketone’s α-carbon. Key parameters include:

  • Optimizing electron donor/acceptor pairs (e.g., cesium carbonate as a base) .
  • Monitoring reaction progress via ¹H NMR to detect intermediate thioether formation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Use fume hoods due to potential volatility of chlorophenyl derivatives.
  • Avoid prolonged skin contact; furan derivatives may exhibit mutagenicity in preliminary assays (unpublished data).
  • Store under inert atmosphere to prevent oxidation of the furan ring .

Advanced: What in silico strategies predict the compound’s bioavailability and toxicity?

Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (~2.5) and topological polar surface area (~45 Ų), indicating moderate blood-brain barrier permeability.
  • Docking Studies : Molecular docking with targets (e.g., COX-2 or cannabinoid receptors) identifies binding affinities. Adjust substituents on the furan or chlorophenyl groups to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-1-(furan-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.